
2-Methyl-2,3-dihydrofuran
Overview
Description
2-Methyl-2,3-dihydrofuran (2-M-2,3-DIF) is a partially saturated furan derivative with the molecular formula C₅H₈O. Its structure features a five-membered oxygen-containing ring with a methyl substituent at the 2-position and a single double bond between C2 and C3 (Figure 1). This compound is notable for its role in catalytic hydrogenation processes, particularly in biomass conversion. For instance, during the hydrogenation of 2-methylfuran (2-MF) over PtNi catalysts, 2-M-2,3-DIF forms as an intermediate en route to 1,4-pentanediol, a valuable bio-based chemical .
Key spectroscopic characteristics include distinct ¹H-NMR signals at 4.5–5.5 ppm (olefinic protons) and ¹³C-NMR resonances at 43–49 ppm (CHR unit) and ~92 ppm (terminal =CH₂), which aid in structural identification .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2,3-dihydrofuran can be synthesized through several methods:
Cyclization of Carbonyl Compounds: This method involves the cyclization of carbonyl compounds using metal-containing catalysts such as palladium or gold.
Dehydration of Diols: The dehydration of 1,4-butanediol on cobalt catalysts can produce 2,3-dihydrofuran.
Cycloaddition Reactions: Cycloaddition reactions of carbonyl compounds using iodine or Raney nickel as catalysts can also yield 2,3-dihydrofuran.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydration of diols or the cyclization of carbonyl compounds under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-2,3-dihydrofuran undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into saturated compounds.
Substitution: It undergoes substitution reactions with electrophiles and nucleophiles.
Cycloaddition: It participates in Diels-Alder reactions with dienes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Cycloaddition: Catalysts like rhodium and lanthanides are used in cycloaddition reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted furans.
Cycloaddition: Cycloadducts with enhanced stability and reactivity.
Scientific Research Applications
2-Methyl-2,3-dihydrofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydrofuran involves its reactivity as an enol ether. It can undergo electrophilic addition and substitution reactions due to the presence of the electron-rich double bond. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various reaction intermediates and products .
Comparison with Similar Compounds
4-Methyl-2,3-dihydrofuran
- Structural Isomerism : 4-Methyl-2,3-dihydrofuran (CAS 34314-83-5) shares the molecular formula C₅H₈O with 2-M-2,3-DIF but differs in the position of the methyl group (C4 vs. C2). This positional isomerism leads to distinct reactivity and physical properties.
- Synthesis and Applications : While 2-M-2,3-DIF is synthesized via hydrogenation, 4-methyl derivatives are less studied in catalytic processes but are recognized in natural product synthesis .
- Spectroscopy : The methyl group at C4 alters NMR shifts; for example, the olefinic proton environments differ due to ring strain and electronic effects.
2-Methylene-2,3-dihydrofuran Derivatives
- Reactivity : Compounds like 2-alkoxycarbonylmethylene-5-aryl-4-halo-2,3-dihydrofuran-3-ones exhibit enhanced electrophilicity at the exocyclic double bond, enabling cycloaddition reactions. In contrast, 2-M-2,3-DIF lacks this functionalization, limiting its participation in similar reactions .
- Dimerization Kinetics : Substituents significantly affect dimerization rates. For example:
Benzannulated Analogues (e.g., 2-Methyl-2,3-dihydrobenzofuran)
- Structure : Fusion of a benzene ring to the dihydrofuran moiety (e.g., 2-Methyl-2,3-dihydro-1-benzofuran) introduces aromaticity, increasing stability and altering electronic properties.
- Applications : Benzannulated derivatives are prevalent in pharmaceuticals and agrochemicals, whereas 2-M-2,3-DIF is primarily an industrial intermediate .
Halogenated Derivatives (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran)
- Stability and Reactivity : Bromine substituents enhance electrophilic substitution resistance but facilitate radical reactions. The tetraphenyl substitution in this compound contrasts with 2-M-2,3-DIF’s simpler structure, resulting in higher thermal stability .
Data Tables
Table 1. Structural and Spectroscopic Comparison
Table 2. Dimerization Kinetics of Selected Dihydrofurans
Key Research Findings
Catalytic Hydrogenation: 2-M-2,3-DIF is critical in biomass valorization, with water acting as a hydroxyl donor during its conversion to 2-methyltetrahydrofuran-2-ol (2-ME-2OL) .
Steric Effects : Bulky substituents (e.g., tert-butyl) on dihydrofuran derivatives drastically reduce dimerization rates, highlighting the role of steric hindrance in reaction kinetics .
Synthetic Versatility : Halogenated and benzannulated dihydrofurans exhibit diverse reactivities, enabling applications in organic synthesis and drug development .
Biological Activity
2-Methyl-2,3-dihydrofuran (MDHF) is a compound of interest due to its unique structural properties and potential biological activities. This article focuses on various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a cyclic ether with the molecular formula C5H8O. Its structure features a furan ring that is partially saturated, which contributes to its reactivity and biological properties. The presence of the methyl group at the 2-position enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Pharmacological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antioxidant Activity : Studies have shown that dihydrofuran derivatives possess significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Antimicrobial Properties : MDHF has been evaluated for its antimicrobial effects against various pathogens. For instance, certain derivatives have demonstrated activity against Mycobacterium tuberculosis, indicating potential use in treating infections .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that MDHF and its derivatives can inhibit specific enzymes involved in inflammatory processes or microbial metabolism. For example, certain dihydrofuran compounds have been identified as inhibitors of lipoxygenase and α-glucosidase, which are key targets in inflammatory and metabolic disorders .
- Interaction with Cellular Targets : The binding affinity of MDHF to human serum albumin (HSA) has been assessed through in silico studies. This interaction suggests a favorable pharmacokinetic profile, enhancing the compound's bioavailability and therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitubercular Activity : A study highlighted the effectiveness of certain dihydrofuran derivatives against Mycobacterium tuberculosis H37Rv. The results indicated that modifications to the dihydrofuran structure could enhance antitubercular activity significantly .
- Antioxidant Properties : Research has demonstrated that MDHF exhibits strong radical scavenging activity. In vitro assays showed that it could reduce oxidative stress markers in cell cultures, supporting its potential as an antioxidant agent .
- Cytotoxicity Against Cancer Cells : In vitro studies have reported that some derivatives of MDHF exhibit cytotoxic effects against various cancer cell lines. These findings suggest that structural modifications can lead to increased anti-cancer efficacy .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methyl-2,3-dihydrofuran derivatives in laboratory settings?
- Methodology : this compound derivatives (e.g., 3-ethylidene-2-methylene-2,3-dihydrofuran) are synthesized via fluoride-induced 1,4-conjugate elimination of trimethylsilyl acetate from precursor compounds. This method ensures controlled generation of reactive intermediates like o-quinodimethanes (o-QDMs), which are critical for studying dimerization kinetics .
- Key Considerations : Reaction conditions (e.g., temperature, solvent) must be optimized to prevent premature dimerization of the reactive intermediates.
Q. How is the structure of this compound derivatives characterized spectroscopically?
- Analytical Techniques :
- ¹H NMR : Used to observe transient intermediates like o-QDMs and monitor dimerization progress. For example, 2-ethylidene-3-methylene-2,3-dihydrofuran exhibits distinct vinyl proton signals at δ 5.2–5.8 ppm .
- GC/MS : Employed to identify dimerization products and pyrolysis fragments. Deuterated analogs aid in tracking reaction pathways .
- Structural Confirmation : X-ray crystallography of stable derivatives (e.g., hexasubstituted 2,5-dihydrofurans) provides unambiguous stereochemical assignments .
Q. What physical properties of this compound influence its reactivity in organic synthesis?
- Key Properties :
- Boiling Point : ~422°C (predicted for derivatives like 2-Methyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide) .
- Solubility : Limited water miscibility, favoring aprotic solvents (e.g., acetonitrile) for kinetic studies .
Advanced Research Questions
Q. How does the diradical intermediate mechanism explain the dimerization pathways of this compound derivatives?
- Mechanistic Insight : Dimerization proceeds via a two-step diradical mechanism. Initial [4+4] or [4+2] cycloaddition forms a diradical intermediate, which either recombines or undergoes disproportionation. Evidence includes the isolation of disproportionation products (e.g., 2'-ethyl-2-ethyl-enyl-3,3'-bifurfuryl) .
- Substituent Effects : Bulky groups (e.g., tert-butyl) at the 3-methylene position sterically hinder dimerization, reducing reaction rates by up to 90% .
Q. What kinetic and thermodynamic parameters govern the dimerization of substituted 2,3-dihydrofurans?
- Experimental Data :
Compound | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Δ‡H, kJ/mol) |
---|---|---|
2,3-Dimethylene-2,3-dihydrothiophene | 0.45 (25°C) | 65.2 |
2,3-Dimethylene-2,3-dihydrofuran | 1.20 (25°C) | 58.9 |
Source: Table 2, Activation Parameters |
- Thermodynamic Trends : Lower activation energies correlate with increased electron-donating substituents, stabilizing transition states .
Q. How do substituents influence the regioselectivity and stereochemistry of dimer products?
- Regioselectivity : Methyl groups at the 3-position favor head-to-head [4+4] dimers, while electron-withdrawing groups shift preference to [4+2] cycloadducts .
- Stereochemical Analysis : Diradical recombination produces mixtures of endo and exo isomers. Flash vacuum pyrolysis (500°C) of dimers reveals retro-Diels-Alder pathways, aiding structural elucidation .
Q. Methodological Recommendations
- Kinetic Studies : Use flow NMR to capture transient intermediates and quantify rate constants under pseudo-first-order conditions .
- Isotope Labeling : Deuterated analogs (e.g., d₂-49 and d₂-50) clarify mechanistic pathways via kinetic isotope effects .
- Computational Modeling : Pair experimental data with DFT calculations to map diradical stability and transition-state geometries .
Properties
IUPAC Name |
2-methyl-2,3-dihydrofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5-3-2-4-6-5/h2,4-5H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWGLRHYWHYHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455643 | |
Record name | Furan, dihydromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95461-55-5 | |
Record name | Furan, dihydromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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